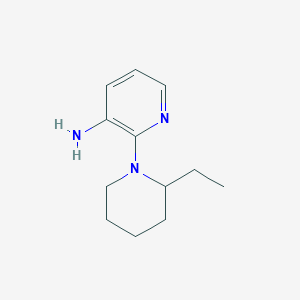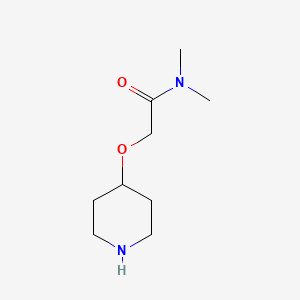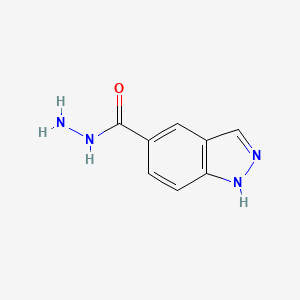![molecular formula C12H10Cl2N2OS B1386279 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1154999-88-8](/img/structure/B1386279.png)
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide (2-CN-4-CPT) is a novel chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has been used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase. Additionally, it is believed to act as an antagonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 and acetylcholinesterase, which can lead to decreased production of prostaglandins and acetylcholine, respectively. Additionally, it has been found to act as an antagonist of the 5-HT2A receptor, which can lead to decreased serotonin levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing side effects. However, it is important to keep in mind that 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a relatively new compound, and its effects on humans and other organisms are still not fully understood. Therefore, it is important to use caution when using 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide in lab experiments.
Direcciones Futuras
There are a variety of potential future directions for research on 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new drugs or treatments for various diseases or conditions. Finally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new methods for synthesizing other compounds.
Métodos De Síntesis
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide can be synthesized through a variety of methods, depending on the desired end product. One of the most common methods is a reaction between 2-chloro-N-phenylpropanamide and 4-chloro-1,3-thiazole. This reaction produces 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide as the main product. Other methods, such as the reaction between 2-chloro-N-phenylacetamide and 4-chloro-1,3-thiazole, can also be used to synthesize 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide.
Propiedades
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWBOKMGOGEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)



![N-[2-(2-Fluorophenoxy)benzyl]-N-methylamine](/img/structure/B1386203.png)


![[2-(3-Tert-butylphenoxy)phenyl]methanol](/img/structure/B1386209.png)

![[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386214.png)
![3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-one](/img/structure/B1386215.png)


